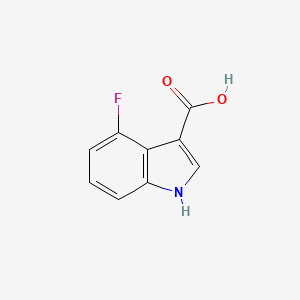

4-Fluoro-1H-indole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCCTSJRSSJAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651656 | |

| Record name | 4-Fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23077-42-1 | |

| Record name | 4-Fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-1H-indole-3-carboxylic acid

Introduction: The Strategic Importance of Fluorinated Indoles

Indole-3-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The strategic incorporation of a fluorine atom onto the indole ring, as seen in 4-Fluoro-1H-indole-3-carboxylic acid, is a cornerstone of modern drug design. Fluorination can profoundly alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic characteristics, reactivity, and applications of this compound (CAS No. 23077-42-1), a key building block for the synthesis of novel therapeutic agents.[4][5][6]

Core Physicochemical and Molecular Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The introduction of a highly electronegative fluorine atom at the 4-position of the indole ring influences the electron distribution across the molecule, impacting properties such as acidity and intermolecular interactions.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 23077-42-1 | [4][5][6][7] |

| Molecular Formula | C₉H₆FNO₂ | [4][5][6][8] |

| Molecular Weight | 179.15 g/mol | [4][5][6][8] |

| Appearance | Off-white to pink solid | [4] |

| Melting Point | Not available | |

| Boiling Point | 422.2 ± 25.0 °C (Predicted) | [4] |

| Density | 1.510 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.21 ± 0.10 (Predicted) | [4] |

| Purity | Typically ≥97% or ≥98% | [5][9] |

Note: Some physical properties, such as boiling point, density, and pKa, are predicted values derived from computational models and should be considered estimates.[4]

Structural Elucidation and Spectroscopic Profile

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and pyrrole rings, the N-H proton of the indole, and the O-H proton of the carboxylic acid. The fluorine atom at the 4-position will cause characteristic splitting patterns (coupling) for adjacent protons (H5, H7). The carboxylic acid proton is typically a broad singlet that is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbon atom directly bonded to the fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of fluorination at that position.

While specific experimental spectra for this exact isomer are not publicly available, data for related indole-3-carboxylic acid derivatives confirm the expected chemical shift regions and coupling patterns.[10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key expected absorption bands for this compound include:

-

~3300 cm⁻¹: A broad O-H stretch from the carboxylic acid, often overlapping with the N-H stretch.

-

~3400 cm⁻¹: A sharp N-H stretch from the indole ring.

-

~1680 cm⁻¹: A strong C=O (carbonyl) stretch from the carboxylic acid dimer.

-

~1200-1300 cm⁻¹: A C-O stretch from the carboxylic acid.

-

~1000-1100 cm⁻¹: A C-F stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound, the high-resolution mass spectrum should show a molecular ion peak [M]⁺ corresponding to its exact mass (C₉H₆FNO₂).

Crystallography

X-ray crystallography on the related compound 6-Fluoro-1H-indole-3-carboxylic acid reveals that the indole ring system is essentially planar.[2] In the solid state, molecules form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via strong O—H⋯O hydrogen bonds.[2] These dimers are further linked by N—H⋯O hydrogen bonds, creating a stable, extended network.[2] This dimerization is a classic solid-state feature of carboxylic acids and is highly anticipated for the 4-fluoro isomer as well.

Synthesis and Chemical Reactivity

Synthetic Pathways

Indole-3-carboxylic acids are typically synthesized through methods that first construct the indole core, followed by introduction or modification of the 3-position substituent. A common conceptual pathway involves the Fischer indole synthesis or a similar cyclization method to form a substituted indole, which can then be carboxylated.

Experimental Protocol: General Fischer Indole Synthesis

-

Hydrazone Formation: The substituted phenylhydrazine is condensed with a suitable ketone or aldehyde (like pyruvic acid) under acidic conditions to form a phenylhydrazone intermediate.

-

Cyclization: The phenylhydrazone is heated in the presence of a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride).

-

Rearrangement and Aromatization: The intermediate undergoes a[13][13]-sigmatropic rearrangement, followed by the elimination of ammonia, to yield the indole ring system.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified, typically by recrystallization or column chromatography.

Chemical Reactivity

The reactivity of this compound is governed by the indole nucleus, the carboxylic acid group, and the influence of the fluorine substituent.

-

Influence of Fluorine: The fluorine atom at C4 is strongly electron-withdrawing via the inductive effect, which deactivates the benzene portion of the ring toward electrophilic aromatic substitution. This effect also increases the acidity of the indole N-H proton and the carboxylic acid proton compared to the non-fluorinated parent compound.

-

Carboxylic Acid Group: The -COOH group is a deactivating meta-director for electrophilic substitution on the benzene ring. However, its primary reactivity involves standard carboxylic acid transformations, such as esterification (reaction with alcohols), amide bond formation (reaction with amines using coupling agents), and reduction to the corresponding alcohol.

-

Indole Ring: The pyrrole half of the indole ring remains electron-rich and susceptible to electrophilic attack, primarily at the C2 position, as C3 is already substituted.

Applications in Drug Discovery and Research

This compound is not typically an end-product therapeutic but rather a crucial intermediate for building more complex molecules. Its parent structure, 4-fluoroindole, is a reactant in the synthesis of compounds targeting a wide array of diseases.[14] The carboxylic acid handle provides a convenient point for chemical elaboration to produce these and other derivatives.

The value of this fluorinated building block lies in its ability to impart favorable drug-like properties. The fluorine atom can enhance binding to target proteins through favorable electrostatic interactions, block metabolic attack at the 4-position to increase drug half-life, and fine-tune the pKa to improve cell permeability and oral bioavailability.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified with several GHS hazard statements.

Hazard Identification:

Table 2: Recommended Safety and Handling Procedures

| Aspect | Recommendation | Source(s) |

| Engineering Controls | Use only in a well-ventilated area, preferably under a chemical fume hood. | [13][15] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles (EN 166), and a lab coat. | [13][15][17] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. | [13][15][16] |

| Storage | Keep in a dark place.[4] Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. | [13][15] |

| First Aid: Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation occurs, get medical advice. | [13][15] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [13][15][16] |

| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [13][15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [13] |

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its key physicochemical characteristics are defined by the interplay between the indole scaffold, the carboxylic acid functional group, and the strategically placed fluorine atom. This fluorination imparts unique electronic properties that are highly sought after in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic profiles of new drug candidates. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its effective and safe utilization in the research and development of next-generation therapeutics.

References

-

Wang, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 1H-Indole-3-carboxylic acid, 4-fluoro-1-methyl-. Retrieved from [Link]

-

Penbe Export. (n.d.). Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. Retrieved from [Link]

-

AHH Chemical. (n.d.). This compound, min 97%. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Retrieved from [Link]

-

PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]

-

Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Retrieved from [Link]

-

Human Metabolome Database. (2006). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. 1H-INDOLE-3-CARBOXYLIC ACID,4-FLUORO- price,buy 1H-INDOLE-3-CARBOXYLIC ACID,4-FLUORO- - chemicalbook [chemicalbook.com]

- 5. 23077-42-1 | this compound - Moldb [moldb.com]

- 6. This compound,(CAS# 23077-42-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. 1H-INDOLE-3-CARBOXYLIC ACID,4-FLUORO- | 23077-42-1 [chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 13. fishersci.com [fishersci.com]

- 14. ossila.com [ossila.com]

- 15. aksci.com [aksci.com]

- 16. downloads.ossila.com [downloads.ossila.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 4-Fluoro-1H-indole-3-carboxylic acid

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to success. Among the vast arsenal of heterocyclic compounds, substituted indoles represent a "privileged scaffold," consistently appearing in successful drug candidates and natural products.[1][2] This guide provides a deep dive into a particularly valuable derivative: 4-Fluoro-1H-indole-3-carboxylic acid (CAS No. 23077-42-1).

We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its analytical characterization, and the strategic rationale for its application in modern drug discovery.

Compound Profile & Strategic Value

This compound is a synthetic organic compound that serves as a critical intermediate in the synthesis of more complex molecules.[3] Its value stems from the unique combination of the indole core, a carboxylic acid handle for further functionalization, and a strategically placed fluorine atom.

The indole ring itself is a key pharmacophore, capable of participating in various biological interactions.[4] The fluorine atom, being the most electronegative element, significantly alters the molecule's properties. This strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like membrane permeability.[5][6]

| Property | Value | Source(s) |

| CAS Number | 23077-42-1 | [7][8][9][10][11] |

| Molecular Formula | C₉H₆FNO₂ | [7][10][11] |

| Molecular Weight | 179.15 g/mol | [7][9][10] |

| IUPAC Name | This compound | [8] |

| Appearance | Off-white to pink or pale yellow/brown solid | [3][8] |

| Purity | Typically ≥97% | [3] |

Synthesis & Mechanistic Considerations

The construction of the indole scaffold is a classic challenge in organic chemistry. For 4-fluoro-substituted indoles, two primary retrosynthetic approaches are commonly considered: the Reissert Indole Synthesis and the Fischer Indole Synthesis.

The Reissert Indole Synthesis: A Robust Approach

The Reissert synthesis is a powerful method for creating indole-2-carboxylic acids (which can be readily adapted for 3-carboxylic acid derivatives) from ortho-nitrotoluenes.[12]

Retrosynthetic Logic: The core transformation involves the reductive cyclization of an o-nitrophenylpyruvate intermediate.[13] This intermediate is formed by the condensation of a substituted o-nitrotoluene with diethyl oxalate.[12]

Mechanism & Causality:

-

Condensation: The synthesis begins with the base-catalyzed condensation of 2-fluoro-6-nitrotoluene with diethyl oxalate. A strong base, such as potassium ethoxide, is employed to deprotonate the methyl group of the nitrotoluene, forming a nucleophilic carbanion.[12] This anion then attacks the electrophilic carbonyl of diethyl oxalate.

-

Reductive Cyclization: The resulting ethyl 2-(2-fluoro-6-nitrophenyl)-2-oxoacetate is then subjected to reductive cyclization. A reducing agent like zinc powder in acetic acid or iron in acetic acid is used to reduce the nitro group to an amine.[13][14] The newly formed amine readily undergoes intramolecular condensation with the adjacent ketone to form the indole ring.[15]

Caption: Fischer synthesis workflow for the target compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a robust, self-validating system.

| Technique | Expected Data & Interpretation |

| ¹H NMR | The proton of the carboxylic acid (COOH) is highly deshielded and appears as a broad singlet far downfield, typically in the 10-12 ppm region. [16]The N-H proton of the indole ring also appears as a broad singlet. The aromatic protons on the indole and benzene rings will show complex splitting patterns (doublets, triplets of doublets) characteristic of the substitution pattern. |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the 160-180 ppm range. [16]The carbon atom attached to the fluorine will show a large C-F coupling constant. The remaining aromatic carbons will appear in the typical 110-140 ppm region. |

| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid dimer is characteristic, spanning from 2500 to 3300 cm⁻¹. [16]A strong C=O (carbonyl) stretch will be observed around 1710 cm⁻¹. [16]An N-H stretch from the indole ring is also expected. |

| Mass Spectrometry | The molecular ion peak (M+) should correspond to the molecular weight of the compound (179.15 g/mol ). |

Note: Specific chemical shifts can vary based on the solvent and concentration. The provided data is illustrative. [17]

Applications in Medicinal Chemistry

The true value of this compound is realized in its role as a versatile scaffold for building potent, biologically active molecules. [18]The indole nucleus is a cornerstone in drugs targeting a vast array of conditions, including cancer, infections, and neurological disorders. [1][4] Strategic Advantages of the Scaffold:

-

Metabolic Blocking: The fluorine atom at the 4-position can block metabolic oxidation at that site, a common liability for indole rings. This can increase the half-life and oral bioavailability of a drug candidate. [5]* Modulation of pKa: Fluorine's strong electron-withdrawing effect can alter the acidity of the N-H proton and the carboxylic acid, which can be crucial for optimizing a drug's solubility and transport properties.

-

Enhanced Binding: The fluorine atom can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a target protein's binding pocket, potentially increasing potency. [19] Example Application Pathway: This scaffold is a precursor for synthesizing various kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The 4-fluoroindole core can serve as this hinge-binding motif, while the carboxylic acid at the 3-position provides a convenient attachment point for building out the rest of the molecule to achieve selectivity and potency.

Caption: Logical workflow from building block to drug candidate.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential.

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood. [20]Avoid creating dust. [21]* Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. [20]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place to maintain its integrity. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [20][21]

Conclusion

This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its rational design, incorporating a privileged indole scaffold with a metabolically robust fluorine atom and a versatile carboxylic acid handle, makes it an exceptionally valuable starting point for the synthesis of novel therapeutics. Understanding the nuances of its synthesis, the logic of its characterization, and the strategic rationale for its use empowers researchers to accelerate the discovery of next-generation medicines.

References

-

Organic Synthesis. (n.d.). Reissert Indole Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

-

ResearchGate. (2016). Reissert-Indole-Synthesis.pdf. Retrieved from [Link]

-

Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

-

J&K Scientific LLC. (2021). Fischer Indole Synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 10.... Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

Carl ROTH. (2014). Safety data sheet. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Retrieved from [Link]

-

Bentham Science. (n.d.). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science [benthamscience.com]

- 3. innospk.com [innospk.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 23077-42-1 | this compound - Moldb [moldb.com]

- 8. 1H-INDOLE-3-CARBOXYLIC ACID,4-FLUORO- | 23077-42-1 [chemicalbook.com]

- 9. calpaclab.com [calpaclab.com]

- 10. capotchem.com [capotchem.com]

- 11. This compound,(CAS# 23077-42-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320) [hmdb.ca]

- 18. chemimpex.com [chemimpex.com]

- 19. pharmacyjournal.org [pharmacyjournal.org]

- 20. fishersci.com [fishersci.com]

- 21. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-1H-indole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-Fluoro-1H-indole-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the indole scaffold significantly modulates the physicochemical and biological properties of resulting molecules, making this compound a valuable intermediate for the development of novel therapeutics.[1][2] This document will delve into the mechanistic details, procedural nuances, and optimization strategies for the most pertinent synthetic methodologies, with a particular focus on the Reissert and Fischer indole syntheses. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of natural products and synthetic drugs.[3] Fluorine, the most electronegative element, possesses unique properties that are highly advantageous in drug design.[1] Its introduction into a molecule can profoundly influence metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2][4] The strategic placement of a fluorine atom at the 4-position of the indole ring, as in this compound, offers a powerful tool for fine-tuning the pharmacological profile of drug candidates.[1] This guide will provide the necessary technical details to empower researchers in the synthesis of this important molecule.

Molecular Profile of this compound

| Property | Value |

| CAS Number | 23077-42-1[5][6][7] |

| Molecular Formula | C9H6FNO2[5][6] |

| Molecular Weight | 179.15 g/mol [5][6] |

| Appearance | White to pale yellow or brown powder[1] |

| Purity | Typically ≥97.0%[1] |

Synthetic Strategies: A Comparative Analysis

Several synthetic routes can be employed to construct the 4-fluoroindole core. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide will focus on two classical and versatile methods: the Reissert indole synthesis and the Fischer indole synthesis.

The Reissert Indole Synthesis

The Reissert indole synthesis is a powerful method for preparing indole-2-carboxylic acids, which can be subsequently modified.[8][9] The classical approach involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[8][10]

2.1.1. Mechanistic Overview

The synthesis proceeds through two key steps:

-

Condensation: The reaction is initiated by the base-catalyzed condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[8] Potassium ethoxide is often preferred over sodium ethoxide for better yields.[8]

-

Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced to an amine, which spontaneously cyclizes onto the adjacent ketone to form the indole ring.[8][9] Common reducing agents include zinc in acetic acid, iron in acetic acid, or sodium dithionite.[9]

2.1.2. Proposed Synthetic Workflow for this compound via a Modified Reissert Approach

While the classical Reissert synthesis yields indole-2-carboxylic acids, modifications are necessary to achieve substitution at the 3-position. A plausible, albeit multi-step, pathway could involve the synthesis of 4-fluoroindole followed by carboxylation at the 3-position.

Caption: Modified Reissert approach for this compound.

2.1.3. Experimental Protocol (Illustrative)

Step 1: Synthesis of Ethyl (3-fluoro-2-nitrophenyl)pyruvate

-

To a solution of potassium ethoxide in dry ethanol, add 3-fluoro-2-nitrotoluene.

-

Slowly add diethyl oxalate while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction with dilute acid and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of 4-Fluoro-1H-indole-2-carboxylic acid

-

Dissolve the ethyl (3-fluoro-2-nitrophenyl)pyruvate in glacial acetic acid.

-

Add zinc dust portion-wise while controlling the exothermic reaction.

-

Heat the mixture to reflux until the reaction is complete.

-

Filter the reaction mixture and concentrate the filtrate.

-

The product can be purified by recrystallization.

Step 3: Decarboxylation to 4-Fluoro-1H-indole

-

Heat the 4-Fluoro-1H-indole-2-carboxylic acid above its melting point until gas evolution ceases.

-

The resulting 4-fluoro-1H-indole can be purified by distillation or chromatography.

Step 4: Carboxylation at the 3-position

-

This step is non-trivial and various methods can be explored. A common approach is the Vilsmeier-Haack reaction to introduce a formyl group at the 3-position, followed by oxidation to the carboxylic acid.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[11] This method is often employed in the synthesis of pharmaceuticals, including the triptan class of antimigraine drugs.[11]

2.2.1. Mechanistic Insights

The mechanism is complex but generally accepted to proceed through the following key transformations:[11][12]

-

Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.[11]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[11]

-

[9][9]-Sigmatropic Rearrangement: A key[9][9]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.[11][13][14]

-

Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.[11][13][14]

2.2.2. Synthetic Workflow for this compound

A direct route to the target molecule can be envisioned using (4-fluorophenyl)hydrazine and a pyruvate derivative.

Caption: Fischer indole synthesis of this compound.

2.2.3. Experimental Protocol (Adapted from literature)

Step 1: Synthesis of the Phenylhydrazone

-

Dissolve (4-fluorophenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of pyruvic acid.

-

Heat the mixture gently to facilitate the condensation reaction. The hydrazone may precipitate from the solution upon cooling.

-

Isolate the hydrazone by filtration and wash with a cold solvent.

Step 2: Cyclization to this compound

-

Add the dried phenylhydrazone to a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid.[11]

-

Heat the reaction mixture to the appropriate temperature (often empirically determined, but typically in the range of 80-150°C).[15]

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto ice-water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

2.2.4. Troubleshooting and Optimization

Low yields in the Fischer indole synthesis can be a common issue.[15] Here are some key considerations for optimization:

-

Purity of Starting Materials: Ensure high purity of the (4-fluorophenyl)hydrazine and the carbonyl compound, as impurities can lead to side reactions.[15]

-

Choice of Acid Catalyst: The acidity of the medium is critical. Both Brønsted acids (H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃·OEt₂) can be effective.[11][15] The optimal catalyst and concentration often need to be determined experimentally.

-

Temperature and Reaction Time: Elevated temperatures are typically required, but excessive heat or prolonged reaction times can cause decomposition.[15] Careful monitoring is essential.

-

Anhydrous Conditions: Water can interfere with the acid catalyst and intermediates, so anhydrous conditions are recommended for the cyclization step.[15]

Characterization and Spectroscopic Data

Thorough characterization of the final product is crucial to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ: 8.22 (br s, 1H, NH), 7.21-7.07 (m, 3H, Ar-H), 6.81 (dddd, J = 10.4, 7.5, 5.3, 0.9 Hz, 1H, Ar-H), 6.66 (dtd, J = 3.1, 1.9, 0.9 Hz, 1H, H-3).[3]

-

¹³C NMR (101 MHz, CDCl₃) δ: 156.62 (d, J = 246.9 Hz, C-F), 138.57 (dd, J = 11.3, 6.3 Hz), 124.16 (d, J = 6.1 Hz), 122.61 (dd, J = 7.7, 1.4 Hz), 117.20 (dd, J = 77.8, 22.7 Hz), 107.22 (dd, J = 5.9, 3.6 Hz), 104.63 (dd, J = 75.5, 19.0 Hz), 98.85.[3]

For this compound, one would expect the disappearance of the H-3 proton signal and the appearance of a carboxylic acid proton signal (typically >10 ppm), along with shifts in the aromatic region due to the electron-withdrawing nature of the carboxyl group.

Other Analytical Techniques

-

Infrared (IR) Spectroscopy: Expected to show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), and a strong C=O stretch (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (179.15 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of this compound is a key process for accessing a range of potentially bioactive molecules. Both the Reissert and Fischer indole syntheses offer viable, albeit different, approaches to this target. The Fischer indole synthesis provides a more direct route and is often preferred for its operational simplicity. However, careful optimization of reaction conditions is crucial for achieving high yields and purity. This guide has provided a detailed overview of these synthetic strategies, including mechanistic rationale, practical protocols, and troubleshooting advice, to aid researchers in their synthetic endeavors.

References

- Reissert Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

-

Reissert indole synthesis. (2023, May 29). In Wikipedia. Retrieved from [Link]

- Taber, D. F., & Stachel, S. J. (2011). The Reissert Indole Synthesis. In Organic Syntheses (Vol. 88, p. 19). John Wiley & Sons, Inc.

- Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. (n.d.).

- What is 4-Fluoroindole and how is it synthesized? (n.d.). Guidechem.

- Fischer Indole Synthesis. (2021, February 23). J&K Scientific LLC.

- Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

- Overcoming challenges in the synthesis of 4-fluoroindoles. (n.d.). Benchchem.

- 4-fluoro-1h-indole-3-carbaldehyde(23073-31-6) 1 h nmr. (n.d.). ChemicalBook.

- Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 943505.

-

Fischer indole synthesis. (2023, October 29). In Wikipedia. Retrieved from [Link]

- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.

- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.

- Synthesis of a Series of Diaminoindoles. (2021, August 5). The Journal of Organic Chemistry.

- Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers in Chemistry, 10, 943505.

- Mykhailiuk, P. K. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261–1286.

- 23077-42-1 | this compound. (n.d.). Moldb.

- This compound,(CAS# 23077-42-1). (n.d.). Sinfoo Biotech.

- 1H-INDOLE-3-CARBOXYLIC ACID,4-FLUORO- | 23077-42-1. (n.d.). ChemicalBook.

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- 6-Fluoro-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1580.

- Application of Carboxylic Acid Bioisosteres in Drug Structure Optimiz

- Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (2017). Journal of the Indian Chemical Society, 94(1), 29-41.

Sources

- 1. innospk.com [innospk.com]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 23077-42-1 | this compound - Moldb [moldb.com]

- 6. This compound,(CAS# 23077-42-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. 1H-INDOLE-3-CARBOXYLIC ACID,4-FLUORO- | 23077-42-1 [chemicalbook.com]

- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

4-Fluoro-1H-indole-3-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 4-Fluoro-1H-indole-3-carboxylic acid: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated derivative of the indole heterocyclic system, a prevalent scaffold in numerous biologically active compounds. Its strategic fluorination significantly modifies its physicochemical properties, making it a valuable building block for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its core characteristics, a validated synthesis and analysis workflow, and its applications in modern drug discovery. We will delve into the causality behind experimental choices, grounding the discussion in established chemical principles and authoritative references.

Core Molecular Identity and Physicochemical Properties

This compound is a solid, typically appearing as a white to pale yellow powder. Its fundamental properties are crucial for its handling, reaction setup, and integration into drug discovery pipelines.

| Property | Value | Source(s) |

| CAS Number | 23077-42-1 | [1][2][3][4] |

| Molecular Formula | C₉H₆FNO₂ | [1][2][3] |

| Molecular Weight | 179.15 g/mol | [1][3] |

| Purity | Typically ≥97% | [1][5] |

The chemical structure is defined by an indole core, functionalized with a carboxylic acid at the C3 position and a fluorine atom at the C4 position of the benzene ring.

Caption: Chemical structure of this compound.

The Strategic Role of Fluorine: A Bioisosteric Perspective

The introduction of a fluorine atom is a deliberate and strategic choice in medicinal chemistry. Fluorine acts as a bioisostere of a hydrogen atom, meaning it has a similar size but different electronic properties, which can be leveraged to overcome common drug development challenges.[6][7][8]

-

Enhanced Potency and Binding Affinity: Fluorine's high electronegativity creates a dipole moment and can alter the electron distribution across the indole ring.[5] This can lead to more favorable interactions—such as hydrogen bonding or dipole-dipole interactions—with target proteins, thereby enhancing binding affinity and biological potency.[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom susceptible to metabolic oxidation (by Cytochrome P450 enzymes) with fluorine can block this metabolic pathway, increasing the compound's half-life and bioavailability.

-

Modulation of Acidity (pKa): The electron-withdrawing nature of fluorine can increase the acidity of the nearby N-H proton on the indole ring and the carboxylic acid group. This modulation of pKa can be critical for optimizing a drug's solubility, membrane permeability, and interaction with its biological target.

Synthesis and Analytical Validation Workflow

The synthesis of indole-3-carboxylic acids is a well-established process in organic chemistry. A common and reliable method is the Japp-Klingemann reaction, followed by Fischer indole cyclization and subsequent hydrolysis.

Experimental Protocol: Synthesis

This protocol describes a robust pathway starting from commercially available 4-fluoroaniline.

Step 1: Diazotization of 4-fluoroaniline

-

Dissolve 4-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes in the cold.

Step 2: Japp-Klingemann Reaction

-

In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.1 eq) in ethanol and add a solution of sodium hydroxide to form the enolate.

-

Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution.

-

Allow the reaction to stir and warm to room temperature overnight. The product is the corresponding phenylhydrazone.

-

Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Step 3: Fischer Indole Cyclization and Hydrolysis

-

Reflux the crude phenylhydrazone in a mixture of acetic acid and concentrated sulfuric acid for 2-4 hours. This step facilitates both the cyclization to form the indole ring and the hydrolysis of the ester to the carboxylic acid.[9][10]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

Step 4: Purification

-

Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is paramount. The following workflow ensures a high degree of confidence in the material.

Caption: Analytical workflow for validating synthesized material.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first-line analysis. It confirms the presence of a compound with the correct molecular weight (m/z = 180.04 for [M+H]⁺ or 178.03 for [M-H]⁻) and provides an initial estimate of purity.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is used to accurately quantify the purity of the compound, ensuring it meets the standard of ≥97% required for most research applications.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The spectra will show characteristic shifts for the indole ring protons and carbons, with splitting patterns influenced by the fluorine atom, confirming its position at C4. Spectroscopic data for similar indole-3-carboxylic acid structures are well-documented and can be used for comparison.[11]

Applications in Drug Discovery and Research

This compound is not typically a final drug product but rather a crucial intermediate or building block. Its structure is a privileged scaffold found in many therapeutic agents.

-

Scaffold for Kinase Inhibitors: The indole nucleus is a common core in many receptor tyrosine kinase (RTK) inhibitors used in oncology. The carboxylic acid provides a handle for further chemical modification to build more complex molecules that can fit into the ATP-binding pocket of kinases.

-

Precursor for Serotonin Receptor Agonists/Antagonists: The indole structure is reminiscent of the neurotransmitter serotonin. As such, derivatives of this compound are often explored as selective serotonin reuptake inhibitors (SSRIs) or as ligands for various serotonin receptor subtypes, with applications in treating depression, anxiety, and other CNS disorders.[12]

-

Development of Antiviral and Antibacterial Agents: Indole derivatives have shown promise as inhibitors of viral entry and replication (e.g., for HIV-1) and as agents that can interfere with bacterial processes like quorum sensing.[12][13] The fluorinated core can be used to develop new analogues with improved potency and pharmacokinetic profiles.

Conclusion

This compound is a high-value chemical entity whose utility is amplified by the strategic placement of a fluorine atom. This modification enhances its potential as a building block in drug discovery by improving metabolic stability and modulating electronic properties for stronger target engagement. The well-defined synthesis and robust analytical validation workflows described herein provide a clear path for researchers to produce and qualify this compound for use in the development of next-generation therapeutics.

References

-

Sinfoo Biotech. (n.d.). This compound, (CAS# 23077-42-1). Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

-

Chemical Synthesis USA. (n.d.). Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 5-fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]

-

Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Retrieved from [Link]

-

NIH - National Center for Biotechnology Information. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]

-

NIH - National Center for Biotechnology Information. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles. Retrieved from [Link]

-

ResearchGate. (2022). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved from [Link]

-

Springer. (n.d.). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Retrieved from [Link]

-

NIH - National Center for Biotechnology Information. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Retrieved from [Link]

-

Bentham Science. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

-

NIH - National Center for Biotechnology Information. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Indole-3-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. 23077-42-1 | this compound - Moldb [moldb.com]

- 2. This compound,(CAS# 23077-42-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. capotchem.com [capotchem.com]

- 4. 1H-INDOLE-3-CARBOXYLIC ACID,4-FLUORO- | 23077-42-1 [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 9. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 10. frontiersin.org [frontiersin.org]

- 11. spectrabase.com [spectrabase.com]

- 12. 4-フルオロインドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-Fluoroindole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The strategic incorporation of a fluorine atom at the 4-position of the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, leading to enhanced potency, selectivity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of 4-fluoroindole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and neuroprotective properties, as well as their role as potent enzyme inhibitors. This guide will explore the underlying mechanisms of action, present key structure-activity relationships (SAR), and provide detailed experimental protocols for evaluating their biological efficacy.

Introduction: The Significance of the 4-Fluoroindole Scaffold

The introduction of a fluorine atom into a drug candidate can profoundly influence its biological profile. In the context of the indole ring system, a fluorine substituent at the 4-position imparts unique electronic properties. The high electronegativity of fluorine can alter the electron density of the indole ring, influencing its interactions with biological targets. Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. These attributes make 4-fluoroindole a valuable building block in the design of novel therapeutic agents. This guide will explore the diverse therapeutic areas where 4-fluoroindole derivatives have shown significant promise.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

4-Fluoroindole derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key processes involved in tumor growth and progression.

Mechanism of Action: Disruption of Microtubule Dynamics and Kinase Inhibition

A primary mechanism by which certain 4-fluoroindole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. Microtubules are dynamic polymers essential for cell division, and their disruption leads to mitotic arrest and apoptosis. Some 4-fluoroindole-containing compounds, such as certain chalcone analogues, have been shown to bind to the colchicine binding site on β-tubulin, thereby preventing the formation of the mitotic spindle.

Furthermore, 4-fluoroindole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include receptor tyrosine kinases like VEGFR and EGFR, which are crucial for tumor angiogenesis and proliferation. By blocking the ATP-binding site of these kinases, these compounds can effectively shut down downstream signaling pathways that promote cancer cell survival and growth.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic potential of 4-fluoroindole derivatives is typically evaluated against a panel of human cancer cell lines using cell viability assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify their potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| FC116 | HCT116 (Colon) | 0.00452 | |

| FC116 | CT26 (Colon) | 0.01869 | |

| 12b | L1210 (Leukemia) | Not specified, potent | |

| 12b | B16 (Melanoma) | Not specified, potent | |

| 12b | MCF7 (Breast) | Not specified, potent | |

| Spirooxindole 44 | MCF-7 (Breast) | 0.189 | |

| Spirooxindole 44 | Hep-G2 (Liver) | 1.04 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell line of choice

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-Fluoroindole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the 4-fluoroindole derivative in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualization: Key Anticancer Mechanisms

Caption: Key anticancer mechanisms of 4-fluoroindole derivatives.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 4-Fluoroindole derivatives have demonstrated promising activity against a range of bacteria and fungi.

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

A key target for the antibacterial action of some 4-fluoroindole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By stabilizing the enzyme-DNA complex, these compounds introduce double-strand breaks in the bacterial chromosome, leading to cell death. This mechanism is similar to that of the fluoroquinolone antibiotics.

In addition to DNA gyrase, other potential mechanisms include the disruption of bacterial cell membrane integrity and the inhibition of biofilm formation. Some studies have shown that 4-fluoroindole can enhance the efficacy of existing antibiotics, suggesting a role as an adjuvant in combination therapies.

Data Presentation: In Vitro Antimicrobial Activity

The antimicrobial efficacy of 4-fluoroindole derivatives is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4F-Indole (in combination with Kanamycin) | Pseudomonas aeruginosa PAO1 | 2-4 fold reduction | |

| Fluorinated bisindole alkaloid 2 | Staphylococcus aureus (MRSA) | 32 | |

| Fluorinated bisindole alkaloid 2 | Staphylococcus aureus (MSSA) | 16 | |

| SMJ-2 | S. aureus ATCC-MRSA-43300 | 2 | |

| SMJ-4 | S. aureus ATCC-MRSA-43300 | 4 |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Agar (MHA) or other suitable agar medium

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

4-Fluoroindole derivative solution

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Prepare MHA plates and allow them to solidify.

-

Inoculate the surface of the agar plates uniformly with the test microorganism.

-

Aseptically create wells in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the 4-fluoroindole derivative solution, positive control, and negative control to separate wells.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Measure the diameter of the zone of inhibition (clear area around the well) in millimeters.

Visualization: Antimicrobial Mechanism of Action

Caption: Inhibition of bacterial DNA gyrase by 4-fluoroindole derivatives.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. 4-Fluoroindole derivatives have shown promise as neuroprotective agents through various mechanisms.

Mechanism of Action: Enzyme Inhibition and Modulation of Signaling Pathways

One of the key targets for neuroprotection is the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). AChE inhibitors increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease. MAO inhibitors can protect neurons from oxidative stress.

Furthermore, 4-fluoroindole derivatives can modulate signaling pathways involved in neuroinflammation and neuronal survival. For instance, they can inhibit the activation of pro-inflammatory pathways like NF-κB and modulate the PI3K/Akt signaling cascade, which is crucial for promoting neuronal survival.

Data Presentation: In Vitro Neuroprotective Activity

The neuroprotective potential of 4-fluoroindole derivatives is often assessed by their ability to inhibit key enzymes implicated in neurodegeneration.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound 6 | hMAO-A | 4.31 | |

| Compound 6 | hMAO-B | 2.62 | |

| Compound 6 | eeAChE | 3.70 | |

| Compound 6 | eqBuChE | 2.82 | |

| Compound 11a | AChE | 0.10 | |

| Compound 11a | BuChE | 0.20 |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay for measuring AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

4-Fluoroindole derivative

-

96-well microplate

-

Plate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the 4-fluoroindole derivative at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a short period.

-

Initiate the reaction by adding the ATCI substrate.

-

Monitor the increase in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value.

Visualization: Neuroprotective Signaling Pathways

Caption: Modulation of neuroprotective signaling pathways by 4-fluoroindole derivatives.

Enzyme Inhibition: A Broad Spectrum of Therapeutic Targets

Beyond the specific examples in cancer and neurodegeneration, 4-fluoroindole derivatives have been investigated as inhibitors of a wide array of other enzymes with therapeutic relevance.

Cyclooxygenase (COX) Inhibition and Anti-inflammatory Activity

Some 4-fluoroindole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Other Enzyme Targets

The versatility of the 4-fluoroindole scaffold allows for its adaptation to target a diverse range of enzymes. For instance, derivatives have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, which are relevant targets for the management of diabetes.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 4-fluoroindole derivatives is highly dependent on the nature and position of substituents on the indole ring and any appended side chains. Key SAR insights include:

-

Position of Fluorine: The placement of the fluorine atom at the 4-position is crucial for the observed biological activities, influencing both electronic properties and metabolic stability.

-

Substituents on the Indole Nitrogen (N1): Modification at the N1 position can significantly impact potency and selectivity. For example, the introduction of a propargylamine group can confer MAO inhibitory activity.

-

Substituents at the 3-Position: The 3-position of the indole ring is a common site for derivatization. The nature of the substituent at this position can be tailored to target specific enzymes or receptors.

-

Appended Ring Systems: The fusion of other heterocyclic rings to the indole core can lead to compounds with enhanced and novel biological activities.

Conclusion and Future Perspectives

4-Fluoroindole derivatives represent a rich and versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents, as well as their ability to inhibit a wide range of enzymes, makes them highly attractive scaffolds for modern drug discovery. The continued exploration of the chemical space around the 4-fluoroindole core, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for the development of novel and effective therapeutic agents to address unmet medical needs. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and toxicological profiles in preclinical models.

References

- Kawase, M., Sinhababu, A. K., McGhee, E. M., Milby, T., & Borchardt, R. T. (1990). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 33(8

An In-Depth Technical Guide to 4-Fluoro-1H-indole-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within the privileged class of indole-containing compounds, fluorination has emerged as a powerful tool for fine-tuning therapeutic potential. This technical guide provides a comprehensive review of 4-Fluoro-1H-indole-3-carboxylic acid, a versatile fluorinated indole building block with significant applications in the development of novel therapeutic agents. As a Senior Application Scientist, this document is intended to serve as a practical and insightful resource, bridging the gap between theoretical knowledge and its application in the laboratory.

Physicochemical Properties and Structural Features

This compound is a heterocyclic building block with the chemical formula C₉H₆FNO₂ and a molecular weight of 179.15 g/mol .[1][2][3][4] The presence of a fluorine atom at the 4-position of the indole ring significantly impacts its electronic properties and reactivity.

| Property | Value | Source(s) |

| CAS Number | 23077-42-1 | [1][2][3] |

| Molecular Formula | C₉H₆FNO₂ | [1][2][3] |

| Molecular Weight | 179.15 g/mol | [1][2] |

| Appearance | Off-white to light yellow powder | General supplier data |

| Purity | Typically ≥98% | [2] |

The indole scaffold itself is a critical pharmacophore found in numerous natural products and synthetic drugs. The addition of a fluorine atom at the C-4 position introduces a strong electron-withdrawing inductive effect, which can modulate the pKa of the N-H proton and influence the electron density of the aromatic system. This, in turn, can affect the molecule's ability to participate in hydrogen bonding and π-π stacking interactions with protein targets.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for indole formation, with the Fischer indole synthesis being a prominent and versatile strategy.[1][5][6] This classical reaction involves the acid-catalyzed cyclization of an arylhydrazone.[1][5][6]

A plausible and efficient synthetic route commences with the preparation of the precursor, 4-fluoroindole. This can be achieved by the condensation of 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by a reductive cyclization.

Experimental Protocol: Synthesis of the Intermediate 4-Fluoroindole

Materials:

-

2-Fluoro-6-nitrotoluene

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Palladium on carbon (5% Pd/C)

-

Methanol

-

Hydrogen gas

Procedure:

-

Step 1: Condensation. In a round-bottom flask, dissolve 2-fluoro-6-nitrotoluene in N,N-dimethylformamide (DMF). Add DMF-DMA to the solution. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Step 2: Reductive Cyclization. After completion of the condensation, remove the solvent under reduced pressure. Dissolve the resulting crude enamine in methanol and add 5% palladium on carbon. The reaction mixture is then subjected to hydrogenation at room temperature overnight.

-

Step 3: Work-up and Purification. Upon completion of the hydrogenation, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to obtain crude 4-fluoroindole. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Carboxylation of 4-Fluoroindole to Afford this compound

Conceptual Workflow for the Synthesis of this compound via the Ethyl Ester:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Protocol (Hypothetical, based on standard procedures):

Step 1: Synthesis of Ethyl 4-fluoro-1H-indole-3-carboxylate

-

Formation of the Hydrazone: In a suitable reaction vessel, dissolve 4-fluorophenylhydrazine hydrochloride in ethanol. Add ethyl pyruvate and stir the mixture at room temperature. The formation of the corresponding hydrazone can be monitored by TLC.

-

Fischer Indole Cyclization: To the hydrazone mixture, add a strong acid catalyst such as sulfuric acid or polyphosphoric acid (PPA) cautiously. Heat the reaction mixture to reflux. The progress of the indolization is monitored by TLC or HPLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water. The crude product will precipitate. Filter the solid, wash with water, and dry. Purify the crude ethyl 4-fluoro-1H-indole-3-carboxylate by recrystallization or column chromatography.

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the purified ethyl 4-fluoro-1H-indole-3-carboxylate in a mixture of ethanol and an aqueous solution of potassium hydroxide or sodium hydroxide.[7][8] Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

-

Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The desired this compound will precipitate out of the solution.

-

Purification: Filter the solid product, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

The N-H proton of the indole ring is expected to appear as a broad singlet in the downfield region (typically > 10 ppm).

-

The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The proton at the 2-position of the indole ring will likely be a singlet or a doublet with a small coupling constant. The protons on the benzene ring will show characteristic aromatic region signals, with their chemical shifts and multiplicities influenced by the fluorine substituent.

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid will be observed in the downfield region (around 160-175 ppm).

-

The carbon atoms of the indole ring will appear in the aromatic region, with the carbon bearing the fluorine atom (C-4) showing a large one-bond C-F coupling constant. Other carbons in the vicinity will exhibit smaller two- and three-bond C-F couplings.

¹⁹F NMR:

-

A single resonance is expected for the fluorine atom at the 4-position. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band from the carboxylic acid group is expected in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration from the carboxylic acid will be present around 1680-1710 cm⁻¹.

-

The N-H stretching vibration of the indole ring should appear around 3300-3500 cm⁻¹.

-

C-F stretching vibrations are typically observed in the 1000-1400 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The this compound scaffold offers multiple sites for chemical modification, making it a valuable building block in combinatorial chemistry and drug discovery.

Caption: Key reactive sites of this compound for further derivatization.

-

N-H of the Indole Ring: The nitrogen atom can be alkylated or arylated to introduce various substituents.[9]

-

Carboxylic Acid Group: This functional group is readily converted into esters, amides, and other derivatives using standard coupling reagents. This allows for the exploration of a wide range of chemical space in structure-activity relationship (SAR) studies.

-

Indole Ring: The indole nucleus is susceptible to electrophilic substitution, although the position of substitution will be directed by the existing substituents.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited in publicly available literature, the broader class of fluorinated indoles and indole-3-carboxylic acid derivatives has demonstrated a wide range of pharmacological activities.

-

Antimicrobial Agents: Indole derivatives are known to possess antibacterial and antifungal properties.[10][11] The introduction of a fluorine atom can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved antimicrobial efficacy. Some indole-3-carboxamide conjugates have been shown to target bacterial membranes and act as antibiotic potentiators.[10]

-

Enzyme Inhibitors: The indole scaffold is a common feature in many enzyme inhibitors. For instance, derivatives of indole-3-carboxylic acid have been investigated as inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme involved in bacterial resistance to antibiotics.[12]

-

Anticancer Agents: Fluorinated indoles are utilized in the development of novel anti-cancer agents.[9]

-

Neuroactive Compounds: The indole nucleus is a key component of several neurotransmitters, and its derivatives are explored for their potential in treating neurological disorders.[9]

-

Herbicidal Activity: Derivatives of indole-3-carboxylic acid have been designed and synthesized as potential auxin transport inhibitors for use as herbicides.[13]

The 4-fluoro substituent can play a crucial role in enhancing the binding affinity of these derivatives to their respective biological targets through favorable electrostatic interactions.

Conclusion and Future Perspectives